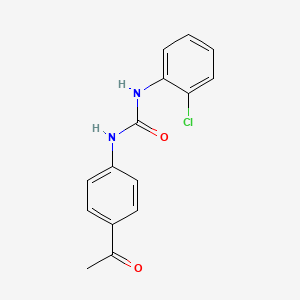

3-(4-acetylphenyl)-1-(2-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-10(19)11-6-8-12(9-7-11)17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAFRNOSMBAYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Urea Derivatives in Medicinal Chemistry and Materials Science

Urea (B33335) and its derivatives are fundamental scaffolds in the development of new molecules for a wide range of scientific applications. The urea moiety's unique ability to form multiple stable hydrogen bonds with biological targets makes it a privileged structure in drug design. frontiersin.org This characteristic is central to the mechanism of action for numerous therapeutic agents.

In medicinal chemistry, the diarylurea scaffold is a cornerstone of many targeted anticancer therapies. nih.gov Compounds built upon this framework often function as kinase inhibitors, interfering with signaling pathways that are crucial for tumor growth and proliferation. nih.govresearchgate.net The N,N'-diarylurea structure is a key pharmacophore in several clinically approved drugs, demonstrating its importance in oncology. nih.govnih.gov Beyond cancer, diarylurea derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com

In the realm of materials science, the hydrogen-bonding capabilities of urea derivatives are exploited to create supramolecular assemblies. These organized structures can form materials like gels and polymers. The predictable bonding patterns of the urea group allow for the design of functional materials with specific structural and electronic properties, making them valuable in the development of resins, dyes, and other advanced materials.

The Diarylamidourea Scaffold: a Key to Bioactive Molecules

The diarylamidourea, or N,N'-diarylurea, scaffold is of paramount importance in the discovery of bioactive molecules, particularly in the field of oncology. nih.gov Its structure provides a rigid backbone that correctly orients the two aryl (aromatic ring) substituents, allowing for precise interactions with the binding sites of enzymes and receptors.

The central urea (B33335) group (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor, which is critical for binding to the ATP-binding site of various protein kinases. frontiersin.org This interaction is a hallmark of many Type II kinase inhibitors, which stabilize the inactive conformation of the enzyme, thereby blocking its function. The two aryl rings can be chemically modified with different functional groups to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The design and synthesis of novel diarylurea derivatives is an active area of research. nih.gov By modifying the substituents on the aromatic rings, chemists can optimize the compound's activity against specific biological targets, reduce off-target effects, and improve its drug-like properties. This modular approach has led to the development of a multitude of diarylurea-based compounds with potential therapeutic applications. nih.gov

Research Directions for 3 4 Acetylphenyl 1 2 Chlorophenyl Urea and Its Analogues

Established Synthetic Pathways and Reaction Schemes for N,N'-Diarylureas

The most common and direct method for synthesizing unsymmetrical diarylureas involves the reaction of an arylamine with an aryl isocyanate. For this compound, this involves the reaction between 4-aminoacetophenone and 2-chlorophenyl isocyanate.

Scheme 1: General Synthesis via Isocyanate Pathway

A representation of the primary synthetic route for this compound.

A representation of the primary synthetic route for this compound.

Alternative modern methods have been developed to avoid the direct handling of potentially toxic and unstable isocyanates. organic-chemistry.org One such advanced method is the palladium-catalyzed C-N cross-coupling reaction, which allows for the formation of diarylureas from aryl halides and a simple urea (B33335) source. organic-chemistry.org Another approach involves rearrangement reactions, such as the amide-assisted rearrangement of hydroxyarylformimidoyl chloride, to produce 1,3-diphenylurea (B7728601) derivatives without the need for metal catalysts. mdpi.com

The synthesis of this compound relies on two key precursors:

4-Aminoacetophenone: This is a commercially available aromatic amine. Its synthesis typically involves the nitration of acetophenone (B1666503) followed by the reduction of the resulting 4-nitroacetophenone.

2-Chlorophenyl isocyanate: This is the more reactive precursor. While it can be purchased directly, it is often generated in situ from 2-chloroaniline (B154045) to circumvent storage and handling issues associated with isocyanates. The conversion of 2-chloroaniline to the isocyanate is classically achieved using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) or diphosgene.

Derivatization of these intermediates is crucial for creating analogues. For instance, modifying the substituents on either the aniline or the phenyl isocyanate ring allows for the synthesis of a library of related diarylurea compounds to explore structure-activity relationships. nih.gov

The efficiency of diarylurea synthesis is highly dependent on the reaction conditions. Optimization studies focus on variables such as the solvent, base, temperature, and reaction time to maximize yield and purity.

Solvent Systems: The choice of solvent is critical. Aprotic solvents are generally preferred for isocyanate-based reactions. For metal-catalyzed methods, solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be effective. organic-chemistry.orgmdpi.com In some newer, environmentally benign protocols, methanol (B129727) has been used successfully. researchgate.net Acetonitrile has also been shown to provide a good balance between reactant consumption and selectivity in oxidative coupling reactions used for related heterocyclic syntheses. scielo.br

Base Selection: In reactions not involving pre-formed isocyanates, such as palladium-catalyzed couplings or rearrangement reactions, the choice of base is crucial. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have proven effective. organic-chemistry.orgmdpi.com Studies have shown that Cs₂CO₃ can provide excellent yields in these transformations. mdpi.com For certain phosgene-free methods, mild bases like sodium acetate (B1210297) (NaOAc) are sufficient. researchgate.net

Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 120 °C), depending on the specific methodology. mdpi.comresearchgate.net Optimization aims to find the lowest possible temperature and shortest time that affords a high yield. For instance, in one study, increasing the temperature to 120 °C was beneficial, but further increasing the reaction time beyond 5 hours did not improve the yield. mdpi.com In another process, near-complete conversion was achieved within 10 hours at 90 °C. researchgate.net

| Parameter | Optimized Condition | Rationale/Observation | Source |

| Solvent | THF, DMSO, Acetonitrile | Provides good solubility for reactants and facilitates reaction kinetics. | organic-chemistry.orgmdpi.com |

| Base | Cs₂CO₃, K₂CO₃, NaOAc | Efficiently promotes C-N coupling and rearrangement reactions. | organic-chemistry.orgmdpi.comresearchgate.net |

| Catalyst | Pd(OAc)₂ with appropriate ligands | Effective for C-N cross-coupling reactions, offering an alternative to isocyanates. | organic-chemistry.org |

| Temperature | 80 °C - 120 °C | Balances reaction rate and selectivity; higher temperatures can be beneficial. | mdpi.comresearchgate.net |

| Time | 4 - 24 hours | Sufficient time for high conversion without significant side product formation. | researchgate.netscielo.br |

This interactive table summarizes optimized conditions for the synthesis of N,N'-diarylureas based on various research findings.

The formation of the urea bond is a cornerstone of these syntheses. The mechanism varies depending on the chosen synthetic route.

Isocyanate-Amine Reaction: The most straightforward mechanism is the nucleophilic addition of the primary amine (4-aminoacetophenone) to the electrophilic carbonyl carbon of the isocyanate (2-chlorophenyl isocyanate). The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to form the stable urea linkage. This reaction is typically fast and uncatalyzed. ebrary.net

Metal-Catalyzed Formation: In palladium-catalyzed reactions, the mechanism is more complex, involving a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to form the C-N bond. organic-chemistry.org

Rearrangement Reactions: Some methods proceed through novel rearrangement processes. For example, an amide-assisted rearrangement has been proposed where the reaction proceeds through an intermediate that rearranges to form the diarylurea structure without a metal catalyst. mdpi.com

Dynamic Urea Bonds: Recent research has also explored the concept of "hindered urea bonds" (HUBs), where bulky substituents on the nitrogen atoms create a dynamic covalent bond. nih.gov This bond can dissociate into its constituent isocyanate and amine, allowing for reversible exchange reactions. While not the primary pathway for synthesis, this dynamic nature highlights the underlying chemistry of the urea linkage. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound require advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton.

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The 4-acetylphenyl ring will show two doublets corresponding to a para-substituted pattern. The 2-chlorophenyl ring will exhibit a more complex multiplet pattern due to the chloro-substituent.

Urea Protons (N-H): Two distinct signals for the N-H protons are expected, which may appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

Acetyl Protons (CH₃): The methyl protons of the acetyl group will appear as a sharp singlet, typically in the region of δ 2.5-2.7 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: Two signals in the downfield region are expected for the carbonyl carbons: one for the urea group (C=O) around δ 150-155 ppm and another for the acetyl group (C=O) around δ 195-200 ppm. rsc.org

Aromatic Carbons: A series of signals will be present for the aromatic carbons of both rings. The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms will be shifted accordingly.

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will appear as a signal in the upfield region, typically around δ 25-30 ppm. researchgate.net

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.8 (s, 1H) | N-H (amide) | ~197 | C =O (acetyl) |

| ~8.5 (s, 1H) | N-H (amide) | ~153 | C =O (urea) |

| ~8.2-7.2 (m, 8H) | Ar-H | ~142-118 | Ar-C |

| ~2.6 (s, 3H) | -COCH₃ | ~27 | -C H₃ |

This interactive table presents the predicted NMR chemical shifts for this compound based on data from analogous structures.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key vibrational bands are:

N-H Stretching: A sharp or broad band in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bonds in the urea linkage.

C=O Stretching (Urea - Amide I): A strong, sharp absorption band typically appears around 1640-1680 cm⁻¹ due to the stretching of the urea carbonyl group. This is often referred to as the Amide I band.

C=O Stretching (Acetyl): Another strong absorption band for the acetyl carbonyl group is expected, often slightly higher than the urea carbonyl, around 1680 cm⁻¹. The two carbonyl bands may overlap.

N-H Bending (Amide II): A band in the region of 1550-1600 cm⁻¹ is characteristic of the N-H bending vibration, known as the Amide II band.

C-N Stretching: C-N stretching vibrations typically appear in the 1200-1400 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching within the aromatic rings.

C-Cl Stretching: A band in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl bond.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C=O Stretch (Acetyl) | ~1680 |

| C=O Stretch (Urea, Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1550 - 1600 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | ~750 |

This interactive table summarizes the expected characteristic FT-IR absorption bands for this compound.

Mass Spectrometry (MS, HRMS, QTOF MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃ClN₂O₂), the molecular weight is 288.73 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed. This would manifest as two peaks: one for [M]⁺ containing ³⁵Cl and a smaller peak at [M+2]⁺ for the molecule containing ³⁷Cl, with an intensity ratio of roughly 3:1.

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like a QTOF (Quadrupole Time-of-Flight) MS, would provide a highly accurate mass measurement of the molecular ion. This precise measurement allows for the unambiguous determination of the elemental formula. The expected HRMS data would closely match the calculated exact mass, confirming the compound's composition.

Fragmentation of the molecular ion provides further structural information. Common fragmentation patterns for diarylurea compounds involve cleavage at the urea linkage. Expected fragmentation pathways for this compound could include the formation of ions corresponding to the 2-chlorophenyl isocyanate fragment and the 4-aminobenzophenone (B72274) fragment, among others.

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis Type | Ion | Calculated m/z | Expected Observed m/z |

|---|---|---|---|

| Low-Resolution MS | [M(³⁵Cl)]⁺ | 288.07 | ~288.1 |

| Low-Resolution MS | [M(³⁷Cl)]⁺ | 290.06 | ~290.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of the molecule that absorb light, such as aromatic rings and carbonyl groups. The spectrum reveals the wavelengths of maximum absorption (λₘₐₓ), which are characteristic of the electronic transitions within the molecule.

Aryl ureas typically exhibit two main absorption bands in the UV region. cdnsciencepub.com The structure of this compound contains several chromophores: two phenyl rings, a urea carbonyl group, and an acetyl carbonyl group, all part of a conjugated system. It is expected that this compound would show strong absorption in the UV region. Based on studies of similar N-aryl ureas, one could anticipate a high-intensity absorption band (conjugative absorption) between 230-280 nm, arising from π→π* transitions within the conjugated aromatic system. cdnsciencepub.comnih.gov A second, lower-intensity band (benzenoid absorption) might be observed at a longer wavelength. cdnsciencepub.com The exact λₘₐₓ would be determined by running the spectrum in a suitable solvent, such as ethanol (B145695) or methanol.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λₘₐₓ (nm) | Type of Transition |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the purity and empirical formula of a synthesized compound. It determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

For a new compound to be considered pure, the experimentally found percentages should be in close agreement with the calculated values, typically within a ±0.4% tolerance. nih.gov For this compound, with the molecular formula C₁₅H₁₃ClN₂O₂, the theoretical elemental composition can be calculated precisely. An experimental analysis yielding results within the acceptable range would provide strong evidence for the successful synthesis and purification of the target molecule. nih.govthermofisher.com

Table 3: Elemental Analysis Data for C₁₅H₁₃ClN₂O₂

| Element | Calculated (%) | Expected Found (%) |

|---|---|---|

| Carbon (C) | 62.39 | 62.39 ± 0.4 |

| Hydrogen (H) | 4.54 | 4.54 ± 0.4 |

Research on the Crystallographic and Intermolecular Interactions of this compound Remains Undocumented

A comprehensive review of available scientific literature reveals a notable absence of crystallographic investigations, specifically focusing on the Hirshfeld surface analysis and two-dimensional fingerprint plots for the compound this compound. Despite the utility of these analytical techniques in understanding the solid-state structural characteristics and quantifying intermolecular contacts within crystalline materials, no published studies appear to have applied them to this particular molecule.

While crystallographic and Hirshfeld surface analyses have been conducted on structurally related compounds, the specific arrangement and interaction patterns for this compound have not been elucidated. The unique combination of the 4-acetylphenyl and 2-chlorophenyl urea moieties would be expected to give rise to a distinct set of intermolecular interactions, the specifics of which can only be determined through empirical crystallographic studies.

The absence of such research means that data tables quantifying the percentage contributions of various intermolecular contacts (e.g., H···H, C···H, O···H, N···H, Cl···H) and detailed discussions of the features of its 2D fingerprint plots are not available. Further experimental work, including single-crystal X-ray diffraction, would be required to generate the data necessary for a thorough Hirshfeld surface analysis of this compound. Such a study would provide valuable insights into the supramolecular chemistry of this compound.

Computational and Theoretical Chemistry Studies of 3 4 Acetylphenyl 1 2 Chlorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, molecular geometry, and intramolecular interactions, providing a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict the optimized geometry and various electronic parameters of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea. A typical approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G**, to achieve a balance between computational cost and accuracy. nih.gov

Table 1: Theoretical Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (urea) | 1.23 | ||

| C-N (urea) | 1.38 | ||

| N-H | 1.01 | ||

| C-Cl | 1.75 | ||

| C-C (aromatic) | 1.40 | ||

| N-C-N | 118.0 | ||

| C-N-H | 120.5 | ||

| C-C-Cl | 119.5 | ||

| Phenyl Ring 1 - Urea (B33335) | |||

| Phenyl Ring 2 - Urea |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the urea linkage and the phenyl ring bearing the acetyl group, which has both electron-donating (via resonance of the oxygen lone pair) and electron-withdrawing (inductive effect of the carbonyl) characteristics. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, including the carbonyl group of the urea and the chlorophenyl ring. The charge transfer interactions within the molecule can be explained by the HOMO-LUMO analysis. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: This data is hypothetical and serves to illustrate the types of parameters derived from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the charge transfer between them. In this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability.

Table 3: Significant NBO Interactions in this compound (Exemplary Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C=O) | 45.2 |

| LP (2) O | σ* (N-C) | 5.8 |

| π (C=C) Phenyl 1 | π* (C=C) Phenyl 1 | 20.5 |

| π (C=C) Phenyl 2 | π* (C=O) Acetyl | 15.3 |

| LP (1) Cl | σ* (C-C) Phenyl 2 | 2.1 |

Note: This table presents hypothetical stabilization energies for plausible intramolecular interactions.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target receptor, such as an enzyme or a protein. cu.edu.eg This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies would begin by identifying potential protein targets. Based on the structural motifs present in the molecule, particularly the urea functionality which is a known pharmacophore, potential targets could include kinases, hydrolases, or other enzymes where hydrogen bonding and hydrophobic interactions are crucial for binding.

Once a target protein is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding pocket or active site. The binding pocket is a specific region on the protein surface that can accommodate the ligand.

Docking algorithms then explore various possible conformations and orientations of this compound within the defined binding pocket. The most favorable binding modes are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding score generally indicates a more stable ligand-receptor complex.

The predicted binding mode reveals the specific interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions are expected to include:

Hydrogen Bonds: The N-H groups of the urea bridge can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The acetyl group's carbonyl oxygen can also participate in hydrogen bonding.

Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom on the phenyl ring can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein.

Table 4: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target (Exemplary Data)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with N-H) | 2.1 |

| LYS 88 | Hydrogen Bond (with C=O of urea) | 2.5 |

| GLU 91 | Hydrogen Bond (with C=O of acetyl) | 2.3 |

| LEU 132 | Hydrophobic Interaction | 3.8 |

| VAL 78 | Hydrophobic Interaction | 4.1 |

| PHE 144 | π-π Stacking | 4.5 |

Note: This data is illustrative of the types of interactions and their typical distances that would be reported from a molecular docking study.

Induced Fit Docking for Conformational Adaptability at Binding Interfaces

Information unavailable.

Pharmacophore Modeling and Virtual Screening Approaches

Information unavailable.

Derivation of Ligand-Based and Structure-Based Pharmacophore Hypotheses

Information unavailable.

Application in Identification of Novel Analogues

Information unavailable.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Information unavailable.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Information unavailable.

Mechanistic Investigations of Biological Activities of 3 4 Acetylphenyl 1 2 Chlorophenyl Urea

Elucidation of Specific Molecular Mechanisms of Action

The biological effects of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea are underpinned by its ability to interact with specific molecular targets, primarily enzymes, and to modulate key biochemical pathways.

Enzymatic Inhibition Kinetics and Specificity

While specific kinetic data for this compound against a broad range of enzymes are not extensively documented in publicly available literature, the inhibitory activities of related diarylurea compounds provide a framework for understanding its potential enzymatic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Cholinesterase inhibitors are crucial for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of neurotransmitters. nih.govnih.gov Although direct kinetic studies on this compound are scarce, various urea (B33335) and carbamate (B1207046) derivatives have been identified as potent inhibitors of both AChE and BChE. nih.govnih.gov The mechanism of inhibition by these classes of compounds often involves reversible or irreversible carbamoylation of the serine residue in the enzyme's active site. nih.gov Kinetic analyses of related compounds have shown mixed-type inhibition for some uracil (B121893) derivatives against both AChE and BChE. nih.gov

Urease: Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.govnih.gov Diarylurea and thiourea (B124793) derivatives have been investigated as urease inhibitors. The mechanism often involves interaction with the nickel ions in the urease active site, leading to competitive or mixed-type inhibition. nih.govnih.gov Kinetic studies are essential to determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which quantify the inhibitor's potency. For example, baicalin, a different class of compound, was found to be a competitive, slow-binding inhibitor of jack-bean urease. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Phenylurea derivatives have been identified as a novel class of competitive α-glucosidase inhibitors. nih.gov A systematic study of (E)-1-phenyl-3-(4-styrylphenyl)ureas demonstrated that the 1-phenyl moiety is critical for competitive inhibition. nih.gov The most potent compound in that series exhibited a simple slow-binding inhibition profile. nih.gov

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. While specific data for this compound is not available, the diarylurea scaffold is present in many kinase inhibitors.

Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of signaling lipids, and its inhibition has anti-inflammatory and analgesic effects. Urea-based compounds are a well-established class of sEH inhibitors.

Immunoproteasome: The immunoproteasome is a target for modulating immune responses. While research into specific inhibitors is ongoing, the reactivity of the urea functional group could potentially play a role in covalent inhibition.

Table 1: Summary of Potential Enzymatic Inhibition by Diarylurea Scaffolds

| Enzyme | Potential Inhibition Mechanism | Significance |

|---|---|---|

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Competitive or Mixed-Type Inhibition | Neurodegenerative Diseases |

| Urease | Interaction with Active Site Ni2+ Ions | Bacterial Infections |

| α-Glucosidase | Competitive, Slow-Binding Inhibition | Type 2 Diabetes |

Modulation of Key Biochemical Pathways

Beyond direct enzyme inhibition, this compound and related compounds can influence fundamental cellular processes.

Mitochondrial Uncoupling and ATP Production Impairment: Mitochondrial uncouplers disrupt the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used for ATP synthesis. researchgate.netnih.gov This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively impairing the cell's energy supply. nih.govnih.govnih.gov Some bisaryl ureas have been shown to induce mitochondrial uncoupling. nih.govnih.gov This uncoupling can be a mechanism for inducing apoptosis in cancer cells. nih.gov The process can be mediated by the compound acting as a protonophore, directly transporting protons across the mitochondrial membrane. researchgate.netnih.gov

Identification and Characterization of Cellular Targets and Biological Processes

The molecular mechanisms of this compound translate into observable effects at the cellular level, which have been explored in various disease models.

In Vitro Studies on Enzyme Inhibition and Cellular Response in Disease Models

Antiproliferative Activity in Cancer Cell Lines: The diarylurea scaffold is a cornerstone of many targeted cancer therapies. Numerous studies have reported the antiproliferative activity of diarylurea derivatives against a wide range of cancer cell lines. nih.govpreprints.orgnih.gov For instance, new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govpreprints.org The substitution pattern on the phenyl rings significantly influences the potency and selectivity of these compounds. nih.gov

Antimicrobial Activity Against Bacterial Strains: Urea and thiourea derivatives have been investigated for their antimicrobial properties. researchgate.netresearchgate.net The antibacterial and antifungal activity of these compounds is often evaluated using methods like the agar-disc diffusion assay against various bacterial and fungal strains. researchgate.net The lipophilicity of the compounds can play a crucial role in their ability to penetrate microbial cell walls and exert their effects. researchgate.net

Table 2: Reported Antiproliferative Activity of Diarylurea Analogs

| Compound Series | Cancer Cell Lines | Observed Effect |

|---|---|---|

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 Panel | Broad-spectrum antiproliferative activity nih.govpreprints.org |

| Hydantoin and Purine derivatives with 4-acetylphenylpiperazinylalkyl moiety | PC3, SW480, SW620 | Anticancer action nih.gov |

Investigation of Non-Protein Mediated Mechanisms

Fatty Acid-Activated Proton Transport: A novel mechanism of mitochondrial uncoupling has been described for some bisaryl ureas and thioureas. nih.gov This mechanism involves a fatty acid-activated proton transport system where the urea or thiourea moiety acts as an anion transporter, shuttling deprotonated fatty acids across the mitochondrial inner membrane. nih.govnih.gov This facilitates a proton leak and uncouples oxidative phosphorylation. nih.govnih.gov The presence of lipophilic, electron-withdrawing groups on the bisaryl rings enhances this activity. nih.govnih.gov

Comparative Mechanistic Analysis with Related Diarylurea and Thiourea Analogues

The biological activity of diaryl(thio)ureas is highly dependent on their structural features. Comparative studies of analogues help to elucidate structure-activity relationships (SAR).

Diarylurea vs. Thiourea: The replacement of the urea oxygen with a sulfur atom to form a thiourea can significantly alter the compound's biological properties. This is due to differences in hydrogen bonding capacity, lipophilicity, and chemical reactivity. nih.gov For example, in the context of anion transport and mitochondrial uncoupling, both urea and thiourea scaffolds have shown activity, but their efficiencies can differ. nih.gov

Influence of Substituents: The nature and position of substituents on the aryl rings are critical determinants of activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance the potency of diarylurea derivatives as enzyme inhibitors or mitochondrial uncouplers. nih.govnih.gov The acetyl group on the phenyl ring of this compound likely plays a key role in its specific interactions with biological targets.

Bioisosteric Replacements: In drug design, the urea or thiourea moiety can sometimes be replaced by other functional groups (bioisosteres) to improve pharmacokinetic properties or reduce toxicity while maintaining biological activity. nih.gov Examples of urea bioisosteres include squaramides and 2-amino-1,3,4-oxadiazoles. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea Scaffold

Systematic structural modifications are a fundamental strategy to probe the molecular interactions between a compound and its biological target. For the this compound framework, this involves altering substituents on both the 4-acetylphenyl and the 2-chlorophenyl rings.

The substituents on the phenyl rings of diaryl ureas play a pivotal role in modulating their biological activity, primarily by influencing electronic properties, lipophilicity, and steric interactions with the target protein. nih.govresearchgate.net The urea (B33335) linkage itself is a key interaction element, typically forming critical hydrogen bonds with the hinge region of kinase domains. nih.gov

Electron-Withdrawing and Donating Groups: The 2-chloro substituent on one phenyl ring is an electron-withdrawing group. Its position is critical; for instance, in many kinase inhibitors, a halogen at this position can interact with a hydrophobic pocket near the ATP-binding site. nih.gov The 4-acetyl group on the second phenyl ring is also electron-withdrawing and provides a potential point for hydrogen bonding. SAR studies on analogous diaryl ureas have shown that the presence of halogen atoms like chlorine on the proximal phenyl ring (the one attached to the NH group closer to the core) can enhance antiproliferative activity. nih.gov

The following table illustrates the impact of various substituents on the biological activity of analogous diaryl urea compounds targeting kinases like VEGFR-2.

| Compound | Substituent on Phenyl Ring A | Substituent on Phenyl Ring B | Biological Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Analog 1 | 4-Cl, 3-CF3 | - | 1.2 - 15.9 (Range against NCI-60) | researchgate.net |

| Analog 2 (Sorafenib) | 4-Cl, 3-CF3 | 4-(p-methylphenoxy) | 0.090 (VEGFR-2) | researchgate.net |

| Analog 3 | 4-Cl | 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy} | 2.39 (A549 cell line) | nih.gov |

| Analog 4 | - | 4-aminoquinazolinyl moiety | 0.089 - 5.46 (Range against various cell lines) | nih.gov |

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For diaryl urea kinase inhibitors, the pharmacophore generally consists of several key features:

Hydrogen Bond Donors: The two N-H groups of the urea moiety are critical hydrogen bond donors that typically interact with conserved amino acid residues (like glutamate (B1630785) and aspartate) in the hinge region of the kinase active site. nih.govresearchgate.net

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea acts as a hydrogen bond acceptor, often forming a hydrogen bond with an amide backbone proton in the target protein. nih.govresearchgate.net

Hydrophobic/Aromatic Regions: The two phenyl rings serve as hydrophobic regions that occupy hydrophobic pockets within the active site. The specific substitutions on these rings dictate the nature and extent of these hydrophobic interactions. nih.govwjgnet.com

Additional Interaction Sites: The 4-acetyl group in this compound can act as an additional hydrogen bond acceptor, potentially forming interactions with other residues in the binding pocket and contributing to potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

For diaryl urea derivatives, QSAR studies have demonstrated that a combination of electronic, steric, and hydrophobic descriptors can effectively model their inhibitory activity. nih.govnih.gov Key descriptors often include:

Electronic Descriptors: Parameters like Hammett constants (σ) describe the electron-donating or withdrawing nature of substituents, which influences hydrogen bonding potential and electronic interactions.

Hydrophobic Descriptors: LogP or calculated LogP (cLogP) values are used to quantify the lipophilicity of the molecule, which is crucial for membrane transport and binding to hydrophobic pockets. researchgate.net

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) account for the size and shape of substituents, which must be complementary to the topology of the enzyme's active site. researchgate.net

A typical linear QSAR model might take the form: log(1/IC50) = c1(Electronic Descriptor) + c2(Hydrophobic Descriptor) + c3*(Steric Descriptor) + constant

Non-linear methods, such as partial least squares (PLS) and support vector machines (SVM), have also been successfully applied, often providing more predictive models for complex biological systems. nih.gov These studies highlight that properties like molecular size, degree of branching, aromaticity, and polarizability significantly affect the inhibitory activity of these compounds. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity based on SAR Insights

The insights gained from SAR and QSAR studies are the foundation for the rational design of new analogs with improved properties. For the this compound scaffold, several strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement: The phenyl rings can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, quinazoline, thiophene) to explore new interactions, improve solubility, or alter metabolic profiles. nih.gov For example, replacing a phenyl ring with a 4-aminoquinazolinyl moiety has been shown to produce potent EGFR inhibitors. nih.gov

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking can be used to predict how modifications to the lead compound will affect its binding orientation and affinity. This allows for the design of new substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target. nih.govresearchgate.net

Fragment-Based Growth: The acetyl group on the phenyl ring can be used as a starting point for elaboration. By extending this part of the molecule, it may be possible to engage with nearby amino acid residues in the binding pocket, leading to increased potency and selectivity.

Correlation between Experimental Biological Data, Crystallographic Insights, and Computational Predictions

The most robust drug design programs integrate data from multiple sources. For the diaryl urea class, this involves a synergistic approach:

Experimental Biological Data: In vitro enzyme assays and cell-based antiproliferative assays provide the fundamental IC50 values that quantify the potency of each compound. These experimental results are the ultimate test of any design hypothesis. nih.govnih.gov

Crystallographic Insights: X-ray crystallography of diaryl urea analogs bound to their target proteins provides a high-resolution snapshot of the binding mode. For instance, crystallographic data for N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea reveals specific intermolecular hydrogen bonding patterns, such as the formation of N—H⋯O bonds. researchgate.net This structural information confirms the key interactions predicted by pharmacophore models, such as the role of the urea N-H and C=O groups in binding.

Computational Predictions: Molecular docking simulations are used to predict the binding pose of new derivatives within the active site of a target protein, like VEGFR-2. nih.govresearchgate.net These predicted poses often show excellent correlation with crystallographically determined structures of similar compounds. Docking studies consistently show that the urea moiety forms hydrogen bonds with the kinase hinge region, while the substituted phenyl rings occupy adjacent hydrophobic pockets. nih.govresearchgate.net The binding energies calculated from these simulations can then be correlated with the experimentally determined IC50 values, closing the loop between prediction and empirical validation.

By combining these approaches, researchers can build a comprehensive understanding of how the structural features of this compound and its analogs govern their biological function, enabling the rational design of more effective and selective therapeutic agents.

Potential Research Avenues and Future Directions for 3 4 Acetylphenyl 1 2 Chlorophenyl Urea Research

Exploration of Additional Biological Targets and Therapeutic Areas

Substituted urea (B33335) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net A primary future direction for 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea is the systematic screening against a broad panel of biological targets to uncover novel therapeutic applications.

Key Research Objectives:

Broad-Spectrum Kinase Profiling: Many diaryl ureas are potent kinase inhibitors. A comprehensive screening against the human kinome could identify specific kinases that are modulated by this compound, suggesting potential applications in oncology or inflammatory diseases.

Enzyme Inhibition Assays: Phenyl urea herbicides are known to block electron flow in photosystem II by inhibiting specific enzymes. researchgate.net This suggests that this compound could be investigated as an inhibitor for other enzyme classes in various pathogens or human diseases. For instance, its activity could be tested against enzymes like H+/K+-ATPase, which has been a target for other anti-ulcerogenic urea derivatives. researchgate.net

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors could reveal unexpected activities.

Phenotypic Screening: Utilizing high-content screening in various cell-based models (e.g., cancer cell lines, immune cells, neuronal cells) can help identify novel, unpredicted therapeutic areas without a preconceived target.

This broad-based screening approach can build a comprehensive biological profile for the compound, guiding further focused research into specific disease areas.

Development of Advanced Computational Models for Precise Prediction of Activity

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For this compound, developing advanced computational models can guide the design of more potent and selective analogues while predicting their properties.

Potential Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of analogues and their biological activities is generated, QSAR models can be built. These models mathematically correlate chemical structure with biological activity, enabling the prediction of potency for newly designed molecules and identifying key structural features for activity. nih.gov

Molecular Docking and Dynamics: If a specific biological target is identified (e.g., a kinase from screening), molecular docking can predict the binding mode of this compound within the target's active site. Subsequent molecular dynamics simulations can assess the stability of this binding pose and provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding future modifications.

Pharmacophore Modeling: Based on the structure of the lead compound and its known active analogues, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features necessary for biological activity and can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

These computational strategies would create a robust in silico framework to prioritize the synthesis of new derivatives, reducing the time and cost associated with traditional trial-and-error approaches.

Innovative Synthetic Approaches for Diverse Structural Analogues

The generation of a library of structurally diverse analogues is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. Future research should focus on employing modern, efficient, and safe synthetic methods to create derivatives of this compound.

Traditional urea synthesis often involves hazardous reagents like phosgene (B1210022). acs.org Innovative approaches can offer safer and more versatile alternatives.

Modern Synthetic Strategies:

| Method | Description | Advantages |

| Phosgene-Free Carbonylation | Utilization of CO sources like carbon dioxide or through metal-catalyzed carbonylation of amines and azides. | Avoids highly toxic phosgene; utilizes readily available and inexpensive C1 sources. acs.org |

| Isocyanate Precursors | Generation of isocyanates in situ from amides via rearrangements (e.g., Hofmann, Curtius) followed by reaction with an amine. | Circumvents the isolation of potentially hazardous isocyanate intermediates. |

| Solid-Phase Synthesis | Anchoring one of the starting materials to a solid support to simplify purification of intermediates and the final product. | Facilitates high-throughput synthesis for the rapid generation of a large library of analogues. |

| Flow Chemistry | Performing reactions in continuous-flow reactors rather than in batches. | Improved safety, better control over reaction parameters (temperature, pressure), and ease of scalability. |

By modifying the acetylphenyl and chlorophenyl rings with different substituents (e.g., electron-donating/withdrawing groups, heterocyclic rings), a diverse library can be synthesized. This will allow for a thorough exploration of the SAR, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound, integrating multi-omics data is a critical future direction. nih.gov This approach provides a holistic view of the cellular response to the compound.

Omics Technologies and Their Applications:

Transcriptomics (RNA-Seq): By treating cells with the compound and sequencing their messenger RNA, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways affected by the compound. For example, transcriptomic analysis of the microalga Nannochloropsis oceanica revealed significant reprogramming of metabolic pathways in response to urea. nih.gov

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can identify changes in protein expression and post-translational modifications following compound treatment, providing direct insight into the functional cellular response.

Metabolomics: This technique analyzes the global profile of metabolites in a biological system. It can reveal perturbations in metabolic pathways, such as the urea cycle or choline (B1196258) metabolism, which have been shown to be affected by external chemical exposures. nih.govresearchgate.net

By integrating these datasets, researchers can construct a comprehensive picture of the compound's biological effects, identify novel mechanisms of action, discover biomarkers for efficacy or toxicity, and potentially identify new therapeutic indications.

Application of Artificial Intelligence and Machine Learning in Urea Derivative Discovery

Key AI/ML Applications:

De Novo Drug Design: Generative AI models can design novel urea derivatives from scratch that are optimized for predicted potency against a specific target and possess desirable drug-like properties (e.g., solubility, low toxicity). harvard.edu These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive.

Predictive Modeling (ADMET): AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

Automated Synthesis Planning: AI tools can devise efficient synthetic routes for target molecules. By analyzing vast databases of chemical reactions, these platforms can suggest step-by-step procedures, saving significant time in the design of synthetic strategies for novel analogues. optibrium.com

Target Identification: AI can analyze large-scale biological data (including genomics and proteomics) to identify and validate new biological targets for which novel urea derivatives could be developed. nih.gov

By embracing these cutting-edge computational tools, the discovery and development of new therapeutics based on the this compound scaffold can be made significantly more efficient and successful.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea, and how can yield and purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of substituted anilines and isocyanates. Key steps include:

- Chlorophenyl precursor activation : Use 2-chloroaniline as a starting material, followed by reaction with an acetylphenyl isocyanate derivative under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) are preferred for urea bond formation due to their ability to stabilize intermediates and reduce side reactions .

- Catalysts : Lewis acids like ZnCl₂ or Brønsted bases (e.g., DABCO) can accelerate urea formation while minimizing byproducts .

Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Advanced Question: How can crystallographic data resolve contradictions between computational predictions and experimental observations of molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Torsional angles : Compare predicted (DFT-optimized) vs. observed dihedral angles between aromatic rings. For example, deviations >5° may indicate underestimated steric effects in silico .

- Intermolecular interactions : Hirshfeld surface analysis (e.g., shape-index plots) identifies key interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice, which may not be captured in gas-phase calculations .

- Validation : Overlay experimental and computational structures using software like Mercury or Olex2 to quantify RMSD values .

Basic Question: What analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl proton at ~2.5 ppm; urea NH signals at ~8–9 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm), while reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Advanced Question: How do structural modifications to the acetyl or chlorophenyl groups influence biological activity in urea derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Acetyl group : Replacing the acetyl with a trifluoromethyl group enhances metabolic stability but may reduce solubility .

- Chlorophenyl position : Para-substitution on the chlorophenyl ring increases cytotoxicity (e.g., IC₅₀ values <10 µM in cancer cell lines) compared to ortho-substitution, likely due to improved target binding .

- Urea linkage : N-methylation of the urea moiety reduces hydrogen-bonding capacity, diminishing enzyme inhibitory effects .

Experimental validation : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate structural changes with activity .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Scale-up challenges include:

- Reproducibility : Batch-to-batch variability in intermediates (e.g., isocyanate purity) requires strict QC protocols .

- Exothermic reactions : Use jacketed reactors with temperature control (<0°C) during urea bond formation to prevent decomposition .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale purification .

Advanced Question: What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glue predicts binding modes to enzymes (e.g., kinases). Focus on the urea moiety’s hydrogen bonds with catalytic residues .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability (100 ns trajectories). Analyze root-mean-square fluctuation (RMSF) to identify flexible regions affecting affinity .

- Free-energy calculations : MM/PBSA or MM/GBSA quantifies binding energy contributions, prioritizing substituents with favorable ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.